N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine" is a compound of interest in various scientific studies due to its structural and chemical properties. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For example, Choi et al. (2002) synthesized a nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, through a single-step process (Choi et al., 2002). Similarly, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives, including Schiff base derivatives, by reacting ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For instance, the crystal structure of related compounds like 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was studied by Liang (2009), providing insights into the molecular arrangement and bonding (Liang, 2009).
Chemical Reactions and Properties
The compound's chemical properties and reactions are characterized by its interactions with various chemical agents. For example, the compound synthesized by Choi et al. (2002) exhibited tyrosinase inhibitory activity and UV-blocking effects, demonstrating its potential in cosmetic applications (Choi et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds, like solubility, melting point, and crystal structure, have been studied. Liang (2009) provided detailed insights into the crystal lattice and structure of a related compound, indicating its stability and potential interactions (Liang, 2009).
Chemical Properties Analysis
The chemical properties of compounds in this class often involve their reactivity, stability, and potential as intermediates in chemical reactions. The study by Nakamura et al. (2003) on 4H-1,2-benzoxazines with electron-withdrawing substituents provides insights into the reactivity and potential applications of such compounds (Nakamura et al., 2003).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives, including 4H-1,2,4-triazole compounds, have been synthesized and investigated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good or moderate activities against test microorganisms. This research highlights the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2010).
Chemical Synthesis and Properties
The compound's synthesis involves chemical reactions that yield various structurally related derivatives with potential biological activities. For example, the reaction of specific ester ethoxycarbonylhydrazones with primary amines leads to the synthesis of triazole derivatives. These compounds' synthesis and subsequent reactions underscore the versatility and reactivity of triazole-based compounds in producing a range of substances with potential application in scientific research and development (Bektaş et al., 2010).
Applications in Material Science and Organic Synthesis
Compounds with benzoxazine and benzoxazinone moieties, similar in structure to the compound of interest, have been explored for their applications in material science, including their use in synthesizing polymeric materials with unique properties. For instance, polybenzoxazines exhibit thermal and mechanical properties suitable for various applications, highlighting the potential of these compounds in the development of new materials (Trejo-Machin et al., 2017).
Future Directions
properties
IUPAC Name |
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-18-11-16(12-21-22-13-19-20-14-22)7-8-17(18)24-10-9-15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDLHXDOXBIFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.